![molecular formula C17H22ClNOS B4444069 N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride](/img/structure/B4444069.png)
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride
Overview
Description
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride is a complex organic compound that features a thiophene ring, a phenyl group, and a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis and the Gewald reaction.
Attachment of the Phenyl Group: The phenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Formation of the Cyclopentanamine Moiety: This can be achieved through the reduction of a corresponding nitrile or amide precursor.
Final Assembly: The final step involves the coupling of the thiophene-phenyl intermediate with the cyclopentanamine moiety, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl group can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The phenyl and cyclopentanamine moieties can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are similar in structure and have similar applications.
Phenyl Derivatives: Compounds like benzylamine and phenethylamine share structural similarities.
Uniqueness
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride is unique due to the combination of its thiophene, phenyl, and cyclopentanamine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.ClH/c1-2-5-15(4-1)18-12-14-7-9-16(10-8-14)19-13-17-6-3-11-20-17;/h3,6-11,15,18H,1-2,4-5,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUXFXFMHSUGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)OCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


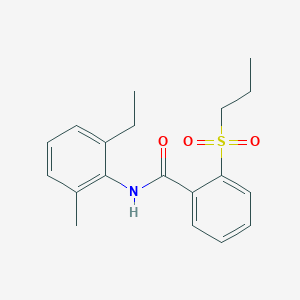
![N-[4-(4-morpholinyl)benzyl]-2-phenoxyacetamide](/img/structure/B4444000.png)
![3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4444005.png)
![N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4444007.png)
![4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4444010.png)
![N-[4-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4444016.png)
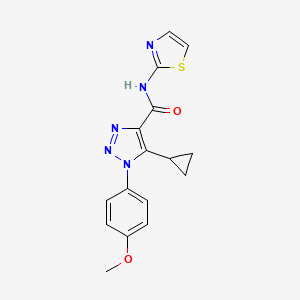
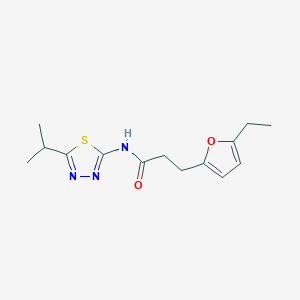
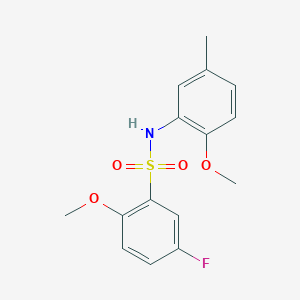
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4444031.png)
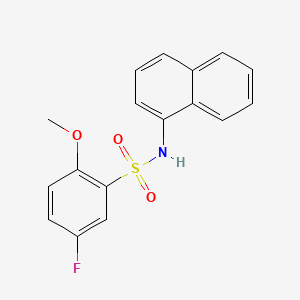
![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444051.png)
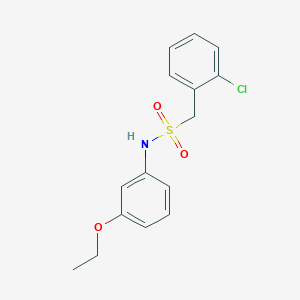
![(1R,2R)-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4444077.png)
